Sodium chromate tetrahydrate

Description

Current Research Landscape and Scholarly Significance

The current research landscape for sodium chromate (B82759) tetrahydrate is multifaceted. In the realm of chemical synthesis, it serves as a crucial reagent and catalyst. fishersci.comchemicalbook.com Researchers utilize it as an oxidant for the preparation of carboxylic acids and ketones from primary and secondary alcohols, respectively. fishersci.comfishersci.ca Furthermore, it is a key starting material for the synthesis of other chromium compounds. fishersci.comfishersci.ie

The scholarly significance of sodium chromate tetrahydrate also extends to materials science, where it is investigated for its role as a corrosion inhibitor. fishersci.comsmolecule.com Studies explore its ability to form a protective layer on metal surfaces, thereby preventing oxidation, a critical aspect in the development of durable materials. smolecule.com Additionally, its function as a precursor in the manufacturing of pigments like chrome yellow and chrome orange is a subject of ongoing research. smolecule.com

In analytical chemistry, the chromate ion's ability to act as both an oxidizing and precipitating agent is of considerable interest. smolecule.com Its redox reactions are employed in the quantitative analysis of various substances, while its precipitation reactions with specific metal cations allow for their separation and gravimetric analysis. smolecule.com

Interdisciplinary Relevance across Chemical, Environmental, and Biomedical Sciences

The utility of this compound transcends the boundaries of pure chemistry, finding applications in environmental and biomedical research.

In environmental science , research often focuses on the impact of chromium compounds in ecosystems. Sodium chromate is used as a reference standard for monitoring chromium contamination in water and soil. smolecule.com Studies also investigate its effects on aquatic life due to its toxicity. smolecule.com Furthermore, research into the formation of sodium chromate from chromite ore is driven by the need for more efficient and environmentally conscious industrial processes. researchgate.net

Within the biomedical sciences , the interactions of chromium(VI) compounds with biological systems are a significant area of study. Research indicates that chromium(VI) can interact with cellular components, leading to oxidative stress and DNA damage. smolecule.com While its cytotoxicity requires careful handling, sodium chromate has been used in some cell biology studies to investigate processes like membrane permeability. smolecule.com The National Institute of Environmental Health Sciences (NIEHS) is a key federal agency conducting biomedical research on the effects of chemical agents like sodium chromate on human health. cdc.gov

Detailed Research Findings

Recent research has delved into various specific applications and properties of this compound. For instance, studies have investigated its solubility and metastable zone width in aqueous solutions, providing crucial data for crystallization processes in industrial applications. researchgate.net Other research has focused on its use in capillary electrophoresis as a carrier electrolyte. chemicalbook.com The electrochemical synthesis of sodium chromate has also been a subject of study, with investigations into the reaction kinetics at different temperatures and concentrations. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | Na₂CrO₄·4H₂O | americanelements.comontosight.ai |

| Molecular Weight | 234.03 g/mol | americanelements.comfujifilm.com |

| Appearance | Yellow crystals or chunks | himedialabs.comamericanelements.com |

| Density | 2.710 to 2.736 g/cm³ | nih.govamericanelements.com |

| Solubility in Water | Soluble | fishersci.comchemicalbook.com |

| Melting Point | Decomposes | nih.gov |

| pH of 10g/L solution at 25°C | 8.0 - 10.0 | fujifilm.com |

Research Applications of this compound

| Field | Application | References |

| Chemical Synthesis | Oxidant, Catalyst, Precursor for other chromium compounds | fishersci.comchemicalbook.comfishersci.cafishersci.ie |

| Materials Science | Corrosion Inhibitor, Pigment Precursor | fishersci.comfishersci.iesmolecule.com |

| Analytical Chemistry | Reagent for titration and precipitation | smolecule.comontosight.ai |

| Environmental Science | Reference standard for chromium monitoring, Wood preservative | fishersci.comsmolecule.comresearchgate.net |

| Textile Industry | Auxiliary | fishersci.comchemicalbook.comfishersci.ie |

Structure

2D Structure

Properties

IUPAC Name |

disodium;dioxido(dioxo)chromium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHUVTPOXZEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

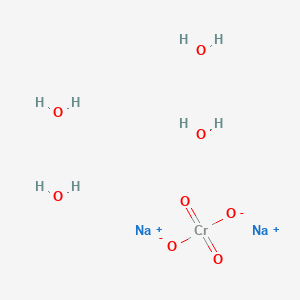

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4.4H2O, CrH8Na2O8 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026027 | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.710 to 2.736 (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10034-82-9 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1458 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Advanced Synthesis and Preparation Methodologies for Sodium Chromate Tetrahydrate

Optimization of Industrial-Scale Production Routes

The primary industrial method for producing sodium chromate (B82759) involves the oxidative roasting of chromite ores. wikipedia.org This process has been the subject of extensive research to enhance yield and purity.

Roasting Processes from Chromite Ores with Alkaline Additives

The large-scale production of sodium chromate is achieved by roasting chromite ores in the presence of sodium carbonate and air. wikipedia.org This process converts the chromium into a water-soluble form, leaving behind iron oxides. wikipedia.org The general chemical equation for this reaction is:

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.org

Kinetic studies have been crucial in understanding the rate-limiting steps of sodium chromate formation. Research on the roasting of chromite ore from various locations, such as the El-Baramiya region in Egypt, has shown that the reaction kinetics are controlled by solid-state diffusion. taylorfrancis.com The recovery of chromic oxide is dependent on the size of the roasted pellets, as well as the temperature and duration of the roasting process. taylorfrancis.com

Table 1: Activation Energy for Chromite Roasting Reaction

| Temperature Range | Apparent Activation Energy (kJ·mol⁻¹) | Rate-Determining Step |

| 1023 K to 1210 K | 180 - 190 | Diffusion of Cr³⁺ and Na⁺ |

| Above 1210 K | 35 - 40 | Gaseous Diffusion |

This table presents the apparent activation energy for the soda-ash roasting of chromite ore at different temperature ranges, as determined from kinetic studies. The change in activation energy signifies a shift in the rate-determining step of the reaction. Data sourced from researchgate.net.

The yield of sodium chromate is significantly influenced by both temperature and the partial pressure of oxygen. researchgate.net Roasting temperatures are typically maintained around 1100°C in industrial processes. wikipedia.org Research has shown that increasing the roasting temperature generally leads to a higher recovery of chromate. 911metallurgist.com For instance, one study found that the maximum chromate recovery was achieved at 1100°C. 911metallurgist.com Another investigation determined an optimal temperature of 1050°C for the formation of sodium chromate when roasting with sodium chloride. uj.ac.za

The availability of oxygen at the reaction interface is essential for the oxidation of Cr³⁺ to hexavalent chromium (Cr⁶⁺). pyrometallurgy.co.za The rate of sodium chromate formation has been shown to have a first-order dependence on oxygen pressure. nasa.gov Maintaining an oxidizing atmosphere throughout the roasting process is crucial for achieving optimal yields. researchgate.net

Various additives are used to improve the efficiency and purity of sodium chromate production. Calcium carbonate is often included in the roasting mixture to enhance oxygen access and to keep silicon and aluminum impurities in an insoluble form. wikipedia.org The addition of lime (calcium oxide) has been found to accelerate the rate of ore roasting. ect-journal.kz Studies have shown that adding CaO as a catalyst can increase the recovery of sodium chromate. 911metallurgist.com One study reported a maximum chromic oxide recovery of 91.8% when roasting an optimal mixture of chromite ore concentrate, soda ash, and hydrated lime at a temperature range of 900-1000°C. ect-journal.kz The use of by-pass cement, which contains free CaO, has also been investigated as a catalyst to enhance the formation rate of sodium chromate. 911metallurgist.com

Refractory diluents, such as pyrites cinder, can be added to the mixture before pelleting to improve handling and roasting in a rotary kiln. google.com The use of aqueous solutions of sodium hydroxide (B78521), potassium hydroxide, sodium aluminate, sodium silicate (B1173343), or sodium chromate as pelleting liquids provides pellets with sufficient strength for the industrial process. google.com

Electrochemical Synthesis and Recovery Pathways for Chromium Compounds

Electrochemical methods present a greener alternative to the traditional high-temperature roasting process for producing chromium compounds. researchgate.netnih.gov These methods can operate at room temperature and atmospheric pressure, reducing energy consumption and hazardous waste generation. researchgate.netnih.gov

One approach involves the direct electrochemical synthesis of sodium dichromate from sodium chromate. researchgate.net Kinetic studies of this process have shown that it follows a zero-order reaction kinetic model, with the reaction rate constant depending on the initial sodium chromate concentration. researchgate.net Another innovative method is the electrochemical oxidation of high-carbon ferrochromium in a sodium hydroxide aqueous solution to produce sodium chromate. researchgate.netnih.gov This process allows for the convenient recovery of sodium chromate from the electrolyte. researchgate.netnih.gov

Furthermore, in-situ purification techniques can be employed to remove impurities like water-soluble carbon and iron compounds from the electrolyte. researchgate.netnih.gov For instance, a one-pot hydrothermal process at 260°C for 6 hours can oxidize water-soluble carbon particles to sodium carbonate and cause iron compounds to be adsorbed on the surface of chromium(III) compound microspheres, achieving a high removal rate of iron. researchgate.netnih.gov

The development of a closed-loop process for the electrosynthesis of sodium dichromate has been a significant breakthrough, allowing for the full utilization of by-products like sodium hydroxide, hydrogen, and oxygen, thus achieving zero emissions. cas.cn

Novel Laboratory-Scale Synthetic Approaches

Research at the laboratory scale continues to explore new and improved methods for synthesizing sodium chromate. For small-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate (B79036) can be reacted at lower temperatures (as low as 350°C in the corresponding potassium chromate system) to form sodium chromate. wikipedia.org

Another laboratory approach focuses on concentrating a sodium chromate liquor obtained from chrome-bearing minerals to form crystals of sodium chromate tetrahydrate. prepchem.com This process allows for the separation of the tetrahydrate crystals from the liquor, which can then be treated with sulfuric acid to produce sodium dichromate. prepchem.com

Controlled Synthesis of Hydrates and Anhydrous Forms of Sodium Chromate

The synthesis of sodium chromate fundamentally begins with the large-scale roasting of chromium ores, such as chromite, in the presence of sodium carbonate and air at high temperatures, typically around 1100 °C. wikipedia.orgyoutube.com This process converts the chromium(III) oxide in the ore into a water-soluble form, anhydrous sodium chromate, as shown in the following reaction:

2Cr₂O₃ + 4Na₂CO₃ + 3O₂ → 4Na₂CrO₄ + 4CO₂ wikipedia.orgsciencemadness.org

The resulting product is leached with water to create a sodium chromate solution. wikipedia.orgpatsnap.com The specific hydrate (B1144303) that is crystallized from this aqueous solution is critically dependent on the temperature. Sodium chromate is known to form several hydrates, including a decahydrate (B1171855) (Na₂CrO₄·10H₂O), hexahydrate (Na₂CrO₄·6H₂O), and the tetrahydrate (Na₂CrO₄·4H₂O). wikipedia.orgatamanchemicals.com

Control over the crystallization temperature is the primary method for selectively producing the desired hydrate. The decahydrate, for instance, crystallizes at temperatures below 19.5 °C. atamanchemicals.com To obtain the tetrahydrate, the sodium chromate solution is cooled and crystallized within a specific temperature range of 25.9 °C to 68 °C. google.com Above this range, at temperatures exceeding 62 °C, the salt begins to lose water spontaneously, leading to the formation of the anhydrous material. atamanchemicals.com

The anhydrous form, Na₂CrO₄, can be prepared directly by crystallizing the aqueous solution at temperatures above 86 °C, by melting sodium dichromate dihydrate, or through spray drying techniques. atamanchemicals.com

| Hydrate Form | Chemical Formula | Formation Condition |

| Decahydrate | Na₂CrO₄·10H₂O | Crystallization below 19.5 °C atamanchemicals.com |

| Tetrahydrate | Na₂CrO₄·4H₂O | Crystallization between 25.9 °C and 68 °C google.com |

| Anhydrous | Na₂CrO₄ | Crystallization above 62-86 °C atamanchemicals.comatamanchemicals.com |

A patented method highlights a process for preparing high-quality this compound by first creating a sodium chromate alkaline solution through chromite baking and leaching. google.com This solution is then neutralized using carbon dioxide to precipitate and remove impurities. The pH is subsequently adjusted with an acidic chromium-containing solution before the final crystallization step is carried out under controlled temperatures to yield the tetrahydrate form. google.com

Investigation of Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal synthesis represent advanced methods for producing crystalline materials from solutions under elevated temperatures and pressures. sigmaaldrich.comresearchgate.net Hydrothermal synthesis specifically refers to processes where water is the solvent. sigmaaldrich.com These techniques offer precise control over particle size, morphology, and crystallinity. researchgate.net

While extensive literature specifically detailing the solvothermal synthesis of this compound is limited, the principles are highly relevant to its industrial production. The crystallization of sodium chromate hydrates from hot, concentrated aqueous solutions under controlled conditions is fundamentally a hydrothermal process. Research into the phase diagrams of systems like NaOH–Al₂O₃–Na₂CrO₄–H₂O at high temperatures (120-130 °C) demonstrates the behavior of sodium chromate in aqueous systems under hydrothermal conditions, providing foundational data for separating it from other compounds. acs.org

Hydrothermal Synthesis: In the context of sodium chromate, hydrothermal synthesis involves dissolving the crude anhydrous sodium chromate in water and heating it in a sealed vessel (autoclave). By carefully controlling the temperature and pressure, the subsequent cooling phase can be manipulated to selectively crystallize the tetrahydrate form. This method could potentially enhance crystal purity and uniformity compared to atmospheric crystallization processes.

Solvothermal Synthesis: Solvothermal synthesis employs non-aqueous solvents, such as ethanol (B145695) or ethylene (B1197577) glycol. researchgate.net This pathway is less common for the production of simple inorganic salts like sodium chromate but is widely used for creating nanomaterials with unique properties. sigmaaldrich.comresearchgate.net An investigation into this pathway for this compound could explore how different organic solvents influence the hydration state and crystal morphology. The choice of solvent, temperature, pressure, and reactant concentration are all critical parameters that would need to be optimized. researchgate.net For instance, the use of a solvent with a lower dielectric constant than water could significantly alter the solubility and crystallization kinetics, potentially leading to novel crystalline structures or particle morphologies.

| Parameter | Hydrothermal Synthesis | Solvothermal Synthesis |

| Solvent | Water sigmaaldrich.com | Non-aqueous (e.g., ethanol, ethylene glycol) researchgate.net |

| Temperature | Typically 100 °C - 374 °C sigmaaldrich.com | Typically 100 °C - 1000 °C sigmaaldrich.comresearchgate.net |

| Pressure | Above 1 atm, autogenously generated researchgate.net | Moderate to high (1 atm to 10,000 atm) sigmaaldrich.com |

| Primary Application | Synthesis of oxides, zeolites, and various inorganic crystals | Synthesis of a wide range of materials including metals, ceramics, and polymers, often at the nanoscale sigmaaldrich.com |

| Relevance to Na₂CrO₄·4H₂O | Industrial crystallization from hot aqueous solutions is a form of hydrothermal synthesis. | Primarily an area for research to explore novel morphologies or properties; not a standard production method. |

Mechanistic Investigations and Reaction Kinetics of Sodium Chromate Tetrahydrate

Chemical Reactivity and Oxidation-Reduction Pathways

As a hexavalent chromium compound, sodium chromate (B82759) is a strong oxidizing agent. harpercollege.edunoaa.gov Its reactivity is central to its utility and is characterized by its interactions with various substances and its potential to generate reactive chemical species.

Role as an Oxidizing Agent in Targeted Organic Transformations (e.g., Alcohol Oxidation)

Sodium chromate, like other chromium(VI) reagents, is an effective oxidizing agent for organic transformations. libretexts.org A primary application is the oxidation of alcohols. The mechanism of alcohol oxidation by chromates generally involves the formation of a chromate ester intermediate. libretexts.orgscispace.comorientjchem.org In this process, the alcohol attacks the chromium atom, leading to the formation of a Cr-O bond. libretexts.org This is followed by the displacement of a chloride ion to form the chromate ester. libretexts.org A subsequent E2 reaction, where a base removes a proton from the carbon adjacent to the oxygen, results in the formation of a C=O double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

The oxidation of primary alcohols can be selectively controlled to yield aldehydes. growingscience.com Studies using phase transfer catalysts have shown that the reaction is first order with respect to both the alcohol and the monochromate ion. growingscience.com This method has been successful in the selective oxidation of primary aliphatic alcohols to their corresponding aldehydes with high yields and without the formation of carboxylic acids. growingscience.com

Interactions with Reducing Agents and Complexation Behavior

Sodium chromate is incompatible with strong reducing agents. spectrumchemical.comcdhfinechemical.com The heat from the reaction with reducing agents can be sufficient to cause ignition. harpercollege.edu The reduction of chromium(VI) to the more stable chromium(III) state is a key feature of these interactions. nih.gov

In aqueous solutions, the chromate ion (CrO₄²⁻) can participate in complexation reactions. ontosight.aidocbrown.info The formation of complexes is influenced by the pH of the solution. In acidic conditions, sodium chromate is converted to sodium dichromate (Na₂Cr₂O₇). sciencemadness.orgwikipedia.org Further acidification can lead to the formation of chromium trioxide (CrO₃). sciencemadness.orgwikipedia.org The chromate ion can form complexes with various ligands, which are molecules or ions that donate a lone pair of electrons to the central metal ion. ontosight.aichemrevise.org The coordination chemistry of chromium is extensive, with chromium(III) in particular forming numerous and varied complexes. docbrown.info

Generation of Reactive Oxygen Species and Free Radicals (e.g., Hydroxyl Radicals, Singlet Oxygen)

The reduction of chromium(VI) compounds like sodium chromate can lead to the generation of reactive oxygen species (ROS) and free radicals. researchgate.net Studies have shown that the reaction of sodium chromate(VI) with hydrogen peroxide can produce hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.govdartmouth.edu This process is believed to involve the formation of an intermediate tetraperoxochromate(V) species. nih.gov

The generation of these reactive species is a significant aspect of the biological activity of chromates. uab.cat Hydroxyl radicals are known to react with a wide range of molecules. nih.gov The production of ROS is enhanced in the presence of cellular reductants like ascorbate. nih.gov The interaction of chromates with reducing agents within biological systems is a key mechanism leading to oxidative stress. researchgate.netredalyc.org

Solution Chemistry and Crystallization Kinetics

The behavior of sodium chromate tetrahydrate in solution is fundamental to its industrial applications and purification processes. This includes its solubility characteristics and the kinetics of its crystallization from solution.

Solubility Studies of this compound Across Diverse Temperature Ranges

The solubility of this compound has been experimentally determined across various temperatures. Research has been conducted in the temperature range of 290.15 K to 325.15 K (17°C to 52°C). researchgate.net The solubility data is crucial for designing and optimizing crystallization processes.

Interactive Data Table: Solubility of this compound

| Temperature (K) | Temperature (°C) | Solubility ( g/100g of water) |

| 290.15 | 17 | Data not available in provided search results |

| 298.15 | 25 | 84.5 wikipedia.org |

| 325.15 | 52 | Data not available in provided search results |

| 373.15 | 100 | 126.7 wikipedia.org |

Determination of Metastable Zone Width and Apparent Nucleation Order

The metastable zone width (MSZW) is a critical parameter in crystallization, representing the range of supersaturation or subcooling where spontaneous nucleation is unlikely to occur. mt.com For this compound, the MSZW has been studied to understand its nucleation kinetics. researchgate.netresearchgate.net

The MSZW is influenced by several factors, including the cooling rate, initial composition (concentration), stirring rate, and the presence of seed particles. researchgate.netresearchgate.net Studies have shown that for this compound, the MSZW initially increases and then narrows as the initial composition increases. researchgate.net A wider MSZW can be achieved by reducing the cooling rate, while increased stirring and the presence of seed particles tend to narrow the MSZW. researchgate.net Based on the MSZW data, the apparent nucleation order, a parameter that describes the relationship between the nucleation rate and supersaturation, can be calculated. researchgate.netethz.ch

Influence of External Parameters on Crystallization (e.g., Cooling Rate, Stirring Dynamics, Seed Particle Characteristics)

The crystallization of this compound from an aqueous solution is significantly affected by several external parameters, which primarily influence the metastable zone width (MZW). The MZW is a crucial kinetic parameter representing the region between the solubility curve and the supersolubility curve, where spontaneous nucleation is unlikely. Understanding and controlling the MZW is essential for optimizing crystal size distribution and product quality.

Cooling Rate: The rate at which the solution is cooled has a direct impact on the MZW. Studies have shown that a wider MZW is achieved by reducing the cooling rate. acs.orgresearchgate.net Slower cooling allows the system to remain in a metastable state for a longer period before nucleation occurs, which can be beneficial for controlled crystal growth. Conversely, a higher cooling rate leads to a narrower MZW, promoting faster nucleation. mdpi.com

Stirring Dynamics: The hydrodynamics of the crystallization system, governed by the stirring rate, play a critical role. Enhancing the rotation frequency of the stirrer reduces the MZW. acs.orgresearchgate.net Increased agitation promotes mass transfer and increases the frequency of molecular collisions, which facilitates nucleation and thus narrows the metastable zone. mdpi.com Conversely, a lower stirring rate can lead to a wider MZW. scispace.com

Seed Particle Characteristics: The introduction of seed particles provides surfaces for heterogeneous nucleation, influencing the MZW. The effect of seeding depends on both the mass and the size of the seed particles. A wider MZW is observed when the mass of seed particles is reduced. acs.orgresearchgate.net However, the influence of seed particle diameter is inverse; the MZW is reduced when the diameter of the seed particles is increased. acs.orgresearchgate.net Seeding helps control the crystallization process, but the characteristics of the seeds must be carefully selected to achieve the desired outcome. rsc.org

The interplay of these parameters is complex. For instance, while a higher cooling rate generally narrows the MZW, this effect can be modulated by the stirring rate and the presence of seed crystals. Research indicates that the MZW of this compound initially increases and then narrows as the initial concentration of the solution increases. acs.orgresearchgate.net

The following table summarizes the general influence of these external parameters on the metastable zone width (MZW) during the crystallization of this compound.

| Parameter | Change | Effect on Metastable Zone Width (MZW) | References |

| Cooling Rate | Decrease | Wider | acs.orgresearchgate.net |

| Increase | Narrower | mdpi.com | |

| Stirring Dynamics | Decrease | Wider | scispace.com |

| Increase | Narrower | acs.orgresearchgate.netmdpi.com | |

| Seed Particles | Decrease Mass | Wider | acs.orgresearchgate.net |

| Increase Diameter | Narrower | acs.orgresearchgate.net |

Molecular Dynamics and Theoretical Studies of Chemical Interactions

Computational Analysis of Corrosion Inhibition Mechanisms on Metal Surfaces

Computational methods, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), provide molecular-level insights into the mechanisms by which chromate ions from compounds like this compound inhibit corrosion on metal surfaces. mdpi.com These theoretical studies are crucial for understanding the formation of protective films and for developing environmentally benign alternatives to toxic chromate inhibitors. rsc.orgtudelft.nl

MD simulations have been employed to analyze the interaction of chromate ions (CrO₄²⁻) with metal surfaces, such as aluminum. researchgate.net These simulations reveal that chromate ions have a strong affinity for the metal surface, leading to the formation of a stable, adsorbed protective film. researchgate.nettudelft.nl The process often involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which then precipitates as a hydrated chromium oxide (Cr₂O₃·nH₂O) or chromium hydroxide (B78521) (Cr(OH)₃) layer. mdpi.comcore.ac.uk This precipitated layer acts as a physical barrier, blocking active corrosion sites. dtic.mil

Theoretical studies have shown that the effectiveness of the inhibitor is related to the adsorption energy between the inhibitor molecule and the metal surface. acs.org Chromate's efficacy stems from its ability to form a passive film that is stable and well-adhered. tudelft.nl DFT calculations help in understanding the electronic interactions, such as the charge transfer between the chromate ions and the metal surface, which is fundamental to the formation of the protective layer. researchgate.net The simulations can model the adsorption configuration of the inhibitor molecules on the metal surface and calculate the binding energy, providing a quantitative measure of the inhibitor's strength. researchgate.net

In a comparative study using MD simulations on an aluminum surface in a molten sodium hydrogen phosphate (B84403) solution, the addition of 1% this compound resulted in a high surface coverage of 84% by the chromate corrosion inhibitor. researchgate.net This high degree of coverage is indicative of its strong performance in forming a protective barrier.

Simulation of Ion Diffusion and Protective Layer Formation in Aqueous Systems

Molecular dynamics (MD) simulations are powerful tools for investigating the transport of ions and the dynamic process of protective layer formation in aqueous environments. researchgate.netnih.gov These simulations can track the movement of individual ions and water molecules, providing a detailed picture of how a protective film is established and how it hinders the diffusion of corrosive species.

When this compound is introduced into a corrosive system, MD simulations show that the chromate ions (CrO₄²⁻) effectively reduce the mobility of corrosive ions and water molecules near the metal surface. researchgate.net In a simulation involving an aluminum surface in a molten sodium hydrogen phosphate dodecahydrate solution, the addition of 1% this compound significantly decreased the diffusion coefficients of both hydrogen phosphate ions and water molecules. researchgate.net This reduction in diffusion is a key aspect of the inhibition mechanism, as it slows the transport of reactants to the metal surface and the transport of dissolved metal ions away from it.

The formation of the protective layer is a dynamic process involving several steps. It is hypothesized that hexavalent chromium species are first reduced to trivalent chromium, which then hydrolyzes and polymerizes to form a hydrated oxide film that precipitates onto the metal substrate. core.ac.uk This film, often described as a gel-like structure, incorporates soluble hexavalent chromium, which can be released to "heal" local breaches in the protective layer. core.ac.ukdtic.mil

Simulations can model the density and structure of this passivating layer, such as chromia (Cr₂O₃), which is known for its high density and very low diffusivity for both oxygen and metal cations. researchgate.net The following table, based on data from an MD simulation study, illustrates the quantitative impact of this compound on the diffusion of corrosive particles. researchgate.net

| System | Corrosive Particle | Diffusion Coefficient (m²/s) |

| Molten Na₂HPO₄·12H₂O (Pure) | HPO₄²⁻ | 4.65 x 10⁻⁹ |

| Molten Na₂HPO₄·12H₂O (Pure) | H₂O | 1.80 x 10⁻⁸ |

| Molten Na₂HPO₄·12H₂O + 1% Na₂CrO₄·4H₂O | HPO₄²⁻ | Significantly Decreased |

| Molten Na₂HPO₄·12H₂O + 1% Na₂CrO₄·4H₂O | H₂O | Significantly Decreased |

These simulations confirm that the protective film formed by chromate is not merely a static barrier but actively impedes the transport processes that drive corrosion.

Environmental Remediation and Biogeochemical Fate of Chromium Vi Compounds

Advanced Technologies for Chromium(VI) Removal from Contaminated Media

The remediation of environments contaminated with hexavalent chromium (Cr(VI)) compounds, such as sodium chromate (B82759) tetrahydrate, is a critical area of research. Various advanced technologies are being developed and refined to remove Cr(VI) from soil and water, focusing on its conversion to the less toxic and less mobile trivalent chromium (Cr(III)).

Reductive Immobilization Strategies (e.g., Zero-Valent Iron Nanoparticles)

Zero-valent iron (ZVI) nanoparticles are a promising agent for the in situ reductive immobilization of Cr(VI). nih.gov Laboratory studies have demonstrated that stabilized ZVI nanoparticles can effectively reduce Cr(VI) to Cr(III), which then precipitates out of solution. The effectiveness of this method is influenced by the concentration of ZVI nanoparticles. For instance, increasing the dosage of ZVI nanoparticles from 0.04 g/L to 0.12 g/L has been shown to increase Cr(VI) reduction from 24% to 90%. nih.gov

Batch and column experiments have confirmed the potential of ZVI nanoparticles for treating contaminated water and soil. In batch tests with Cr-loaded sandy loam soil, the addition of 0.08 g/L of ZVI nanoparticles reduced the leachability of chromium by nearly 50%. nih.gov Column experiments further indicated that these nanoparticles are highly deliverable in soil. nih.gov Treatment with ZVI nanoparticles has been shown to decrease the leachability of chromium in soil by as much as 90% according to the Toxicity Characteristic Leaching Procedure (TCLP). nih.gov The use of carboxymethyl cellulose (B213188) (CMC) as a stabilizer for Fe0 nanoparticles has also been explored, with results showing increased Cr(VI) reduction with higher concentrations of the stabilized nanoparticles. d-nb.info Furthermore, the combination of ZVI nanoparticles with farm yard manure (FYM) has been shown to enhance the reduction of Cr(VI). d-nb.info

The mechanism of Cr(VI) reduction by ZVI involves the oxidation of iron and the subsequent precipitation of Cr(III) hydroxides. d-nb.info Sulfidated nanoscale zero-valent iron (S-nZVI) has also been investigated and has shown improved reactivity and selectivity for Cr(VI) removal compared to non-sulfidated nZVI. bohrium.com This is attributed to the conversion of highly toxic, exchangeable Cr(VI) to less bioavailable forms bound to iron-manganese oxides and organic matter. bohrium.com

Table 1: Effect of Zero-Valent Iron (ZVI) Nanoparticle Dosage on Cr(VI) Reduction

| ZVI Dosage (g/L) | Cr(VI) Reduction (%) |

| 0.04 | 24 |

| 0.08 | ~50 |

| 0.12 | 90 |

This table illustrates the direct relationship between the concentration of ZVI nanoparticles and the efficiency of hexavalent chromium reduction in laboratory batch tests. nih.gov

Biological Remediation Approaches (e.g., Sulfur-Disproportionating Bacteria, Microbial Reduction Mechanisms)

Biological methods offer an environmentally friendly approach to chromium remediation. wiserpub.com Microorganisms, including bacteria, fungi, and yeasts, can reduce toxic Cr(VI) to the more stable and less toxic Cr(III). wiserpub.com This process is often mediated by enzymes called chromate reductases. wiserpub.com

Microbial Reduction Mechanisms:

Microbial reduction of Cr(VI) can occur under both aerobic and anaerobic conditions. oup.com

Aerobic Reduction: This is commonly associated with soluble chromate reductases that utilize NADH or NADPH as electron donors. oup.com These enzymes have been identified in the cytoplasm of various bacteria. wiserpub.com

Anaerobic Reduction: Some bacteria can use Cr(VI) as an electron acceptor in their respiratory chain. oup.com This process is often mediated by membrane-bound reductases. researchgate.net

Several bacterial species have been identified for their chromate-reducing capabilities. For example, Geobacter metallireducens, Desulfovibrio desulfuricans, and Sulfurospirillum barnesii are known to reduce Cr(VI). nih.gov However, their efficiency can be affected by the presence of other compounds like nitrate (B79036), which can inhibit Cr(VI) reduction. nih.gov Some microbes, like Leucobacter chromiiresistens, exhibit high tolerance to chromate and employ reduction as a detoxification mechanism. nih.gov

Sulfur-Disproportionating Bacteria:

A novel approach involves the use of sulfur-disproportionating bacteria (SDB). These chemoautotrophic bacteria can disproportionate elemental sulfur into sulfide (B99878) and sulfate (B86663) without the need for organic substrates. researchgate.net The sulfide produced can then chemically reduce Cr(VI). This process has shown promise for treating contaminated groundwater. acs.org For instance, after a 60-day cultivation period, a system using elemental sulfur as the sole electron donor achieved a Cr(VI) removal efficiency of 92.9 ± 1.1%. acs.org The microbial community in such systems often involves a synergistic relationship where sulfur-oxidizing bacteria produce metabolites that are then used by chromate-reducing bacteria. acs.org

Adsorption and Precipitation Techniques for Chromium(VI) Sequestration

Adsorption and precipitation are common methods for removing Cr(VI) from wastewater. These techniques often involve reducing Cr(VI) to Cr(III), which is less soluble and can be more easily removed. scirp.org

Various materials have been investigated for their potential to adsorb and sequester chromium. These include:

Biochar: A carbonaceous material produced from the pyrolysis of organic waste, biochar has shown promise as an adsorbent for chromium. mdpi.com

Activated Carbon: Due to its high surface area and porous structure, activated carbon is widely used to remove pollutants, including chromium, from water. mdpi.com

Chitosan: This biopolymer has demonstrated significant adsorption capacity for Cr(VI), with one study reporting a capacity of 76.92 mg/g at a pH of 3. mdpi.com

Silica (B1680970): While natural silica has a limited affinity for chromium, modified silica nanoparticles have shown improved adsorption capabilities. mdpi.com

Polyaniline (PANI): When confined within the pores of polystyrene beads, PANI can effectively adsorb and reduce Cr(VI) while also sequestering the resulting Cr(III). acs.org

Modified Betel Nut Waste: Chemically modified Areca catechu waste has been developed into a biosorbent for Cr(VI), demonstrating effective removal and potential for recovery of the chromium. nih.gov

The efficiency of these methods is often dependent on factors such as pH, the concentration of the adsorbent, and the initial concentration of Cr(VI). mdpi.commdpi.com For example, the removal efficiency of Cr(VI) using certain composites decreases as the initial Cr(VI) concentration increases due to the limited capacity of the material. mdpi.com

Photo- and Electrochemical Degradation Pathways of Chromate

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to degrade pollutants under light irradiation. nih.gov When a photocatalyst is illuminated with light of sufficient energy, it generates electron-hole pairs. These can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which can degrade organic pollutants and reduce metal ions like Cr(VI). nih.govtandfonline.com

Several materials have been investigated as photocatalysts for chromate degradation:

Graphitic Carbon Nitride (g-C₃N₄): This metal-free polymer can be activated by visible light to reduce Cr(VI). nih.gov

Silver Chromate (Ag₂CrO₄): Nanocrystals of silver chromate have shown high photocatalytic activity under visible light, effectively degrading organic dyes and offering a potential route for treating chromium-containing wastewater. tandfonline.com

Strontium Chromate (SrCrO₄): This material has been used as a photocatalyst for the degradation of dyes, with its efficiency being dependent on pH, catalyst loading, and dye concentration. ijsdr.org

Barium Chromate (BaCrO₄): As an efficient photocatalyst under visible light, barium chromate has been used for the degradation of organic dyes. jetir.org

Gallium(III) Oxide (Ga₂O₃): In a Ga₂O₃/UVC system, over 95% of Cr(VI) was reduced to Cr(III) within 5 minutes. rsc.org

Electrochemical Degradation:

Electrochemical methods can also be employed to reduce Cr(VI) to Cr(III). acs.org This process avoids the need for stoichiometric chemical reagents and minimizes the generation of secondary waste. acs.org The reduction of Cr(VI) can be achieved at a glassy carbon electrode, with the process being influenced by factors such as scan rate and temperature. ekb.eg

The electrochemical oxidation of metallic chromium in an alkaline solution can lead to the formation of sodium chromate. xmu.edu.cn Furthermore, trivalent chromate conversion coatings are formed through an oxidation-reduction process involving the dissolution of a metal like zinc and the formation of a complex chromium compound film. jst.go.jp

Environmental Transformation and Speciation Studies

The environmental behavior of chromium is largely dictated by its oxidation state. pjoes.com Hexavalent chromium (Cr(VI)), often found in compounds like sodium chromate, is highly soluble, mobile, and toxic. In contrast, trivalent chromium (Cr(III)) is less soluble, less mobile, and considered an essential nutrient for many organisms. pjoes.comopenbiotechnologyjournal.com

Factors Influencing Chromium(VI) Mobility and Persistence in Aquatic and Terrestrial Systems

The mobility and persistence of Cr(VI) in the environment are influenced by a variety of physical, chemical, and biological factors.

In Aquatic Systems:

pH: The speciation of Cr(VI) in water is pH-dependent. At alkaline to slightly acidic conditions, it exists as chromate (CrO₄²⁻), bichromate (HCrO₄⁻), and dichromate (Cr₂O₇²⁻) anions, which are weakly adsorbed to sediments and therefore highly mobile. openbiotechnologyjournal.com

Redox Conditions: The reduction of Cr(VI) to Cr(III) is a key process that limits its mobility. This reduction can be driven by the presence of Fe(II), sulfides, and organic matter. cdnsciencepub.commdpi.com In anoxic basins, chemical reduction of Cr(VI) can occur, leading to its removal from the water column through adsorption of Cr(III) onto bottom sediments. pjoes.com

Presence of Other Ions: The solubility of Cr(VI) can be affected by the presence of other ions such as barium, calcium, iron, and potassium. cdnsciencepub.com

Oxidation of Cr(III): The remobilization of chromium from sediments can occur through the oxidation of Cr(III) back to Cr(VI), a process that can be mediated by manganese oxides. pjoes.comtandfonline.com Dissolved and atmospheric oxygen can also contribute to the oxidation of Cr(III). tandfonline.com

In Terrestrial Systems:

Soil Composition and Texture: Soil properties play a major role in chromium mobility. openbiotechnologyjournal.com Fine-grained soils and those with high organic matter content tend to have higher chromium concentrations. enfo.hu The presence of organic matter can create a reducing environment that favors the conversion of Cr(VI) to Cr(III), which is then precipitated or adsorbed onto soil particles. pjoes.com

Redox Potential: Similar to aquatic systems, the redox state of the soil is a critical factor. The presence of reducing agents like Fe(II)-bearing minerals and sulfides can lead to the reduction of Cr(VI). mdpi.com

pH: Soil pH affects the adsorption of chromium species. The adsorption of Cr(VI) generally decreases with increasing pH. scirp.org

Microbial Activity: Soil microorganisms can directly and indirectly influence chromium speciation. Some bacteria can reduce Cr(VI), while others can produce compounds that facilitate its reduction. scispace.com

Biogeochemical Conversion Pathways Between Chromium(VI) and Chromium(III) in Natural Environments

The environmental fate and transport of chromium are fundamentally governed by redox transformations between its two most stable oxidation states: the highly mobile and toxic hexavalent chromium, Cr(VI), and the less toxic and relatively immobile trivalent chromium, Cr(III). mdpi.comresearchgate.net These conversion pathways are complex and influenced by a multitude of biotic and abiotic factors within soil and aquatic environments.

Reduction of Chromium(VI) to Chromium(III)

The reduction of Cr(VI) to Cr(III) is a critical natural attenuation process that immobilizes chromium and reduces its toxicity. ufl.eduopenbiotechnologyjournal.com This transformation can be driven by both abiotic and biotic mechanisms.

Abiotic Reduction: In anaerobic or reducing environments, several natural substances act as electron donors to reduce Cr(VI). researchgate.net

Ferrous Iron (Fe(II)): Fe(II), present in various minerals (e.g., pyrite, magnetite, nontronite) or as a dissolved species, is one of the most significant reductants of Cr(VI) in soils and sediments. ufl.eduacs.orgacs.org The reaction kinetics are highly pH-dependent, with minimal rates around pH 4 and increasing at both lower and higher pH values. acs.org Studies on Fe(II/III)-bearing clay minerals show that the fraction of reduced structural Fe(II) has a profound effect on the reduction rate, which can vary by over three orders of magnitude. acs.org

Soil Organic Matter (SOM): Dissolved organic matter (DOM), a fraction of SOM, can facilitate the reduction of Cr(VI) to Cr(III). ufl.edu Functional groups within humic substances, such as hydroquinones, are considered the primary electron donors for this process. ufl.edu The reduction rate generally increases with higher concentrations of dissolved organic carbon. ufl.edu The process often follows an adsorption-reduction mechanism, where Cr(VI) is first adsorbed onto soil particles and subsequently reduced to Cr(III). nih.gov

Reduced Sulfur Species: In anoxic environments, reduced sulfur compounds like hydrogen sulfide can be major contributors to Cr(VI) reduction, particularly at pH values below approximately 5.5. researchgate.net Mackinawite (FeS) has also been shown to be a highly effective reductant, achieving over 98% Cr(VI) removal in laboratory studies. nih.gov

Biotic Reduction: Numerous microorganisms have evolved mechanisms to reduce Cr(VI), often as a detoxification strategy. frontiersin.orgtandfonline.com

Direct Enzymatic Reduction: Many bacterial species, including both facultative aerobes (Escherichia coli, Pseudomonas putida) and strict anaerobes (Geobacter metallireducens, Desulfovibrio vulgaris), can directly reduce Cr(VI) to Cr(III) through enzymatic processes. frontiersin.orgnih.gov Some bacteria can even use Cr(VI) as a terminal electron acceptor during respiration. researchgate.net

Indirect Reduction: Microbial metabolism can indirectly promote Cr(VI) reduction by producing reducing agents. For example, sulfate-reducing bacteria produce hydrogen sulfide, which then abiotically reduces Cr(VI). ufl.edutandfonline.com Similarly, iron-reducing bacteria generate Fe(II), which in turn reduces Cr(VI) to Cr(III), a process that can significantly enhance remediation efforts. mdpi.com Studies have shown that the biotic contribution to Cr(VI) reduction in the presence of Fe(II)-bearing minerals can be as high as 76%. nih.gov

Oxidation of Chromium(III) to Chromium(VI)

While reduction is the dominant process in many environments, the oxidation of the less toxic Cr(III) back to the mobile and carcinogenic Cr(VI) can occur under specific conditions, posing a risk of re-contamination.

Oxidation by Manganese Oxides: The primary mechanism for the oxidation of Cr(III) in natural systems is its reaction with manganese (Mn) oxides, such as birnessite (δ-MnO₂). mdpi.comacs.orgmst.edu These minerals are potent oxidants capable of converting stable Cr(III) into the more mobile and toxic Cr(VI) form. mst.edu The reaction involves the reductive dissolution of the Mn(IV) oxide surface, which is coupled with the oxidation of Cr(III), producing dissolved Mn(II) and Cr(VI). mdpi.comresearchgate.net Laboratory studies have demonstrated a stoichiometric 3:2 molar relationship between the Mn(II) and Cr(VI) produced. mdpi.comresearchgate.net This oxidation process is a significant concern in environments where manganese-rich minerals and chromium are found together, such as in certain lateritic soils and aerated sediments. acs.orgnih.gov The rate of oxidation is influenced by pH and the specific type of manganese oxide, with those containing more quadrivalent manganese, like todorokite and birnessite, showing greater reactivity. mst.edunih.gov

The following table summarizes the key biogeochemical pathways for chromium transformation.

| Transformation | Pathway | Key Reactants | Key Products | Environmental Conditions |

| Cr(VI) → Cr(III) | Abiotic Reduction | Ferrous Iron (Fe(II)), Soil Organic Matter (SOM), Hydrogen Sulfide (H₂S) | Cr(III) species, Ferric Iron (Fe(III)), Oxidized Organics | Anoxic/Reducing, pH-dependent researchgate.netufl.eduacs.org |

| Cr(VI) → Cr(III) | Biotic Reduction | Cr(VI), Organic Carbon/Electron Donors | Cr(III) species | Aerobic or Anaerobic, presence of specific microbes (Geobacter, Shewanella) frontiersin.orgnih.gov |

| Cr(III) → Cr(VI) | Abiotic Oxidation | Cr(III) species, Manganese Oxides (e.g., Birnessite) | Cr(VI) species (e.g., CrO₄²⁻), Manganese(II) | Oxic, presence of Mn(IV) oxides, pH > 3 mdpi.commst.edunih.gov |

Monitoring and Assessment Methodologies for Chromium(VI) Contamination

Accurate monitoring and assessment are crucial for evaluating the extent of Cr(VI) contamination, understanding its environmental risk, and verifying the effectiveness of remediation strategies. mdpi.comnih.gov A variety of methodologies are available, ranging from rapid field screening tests to highly sensitive laboratory-based analyses. nih.govumcindustrialsolutions.com

Field-Based Methods: For rapid, on-site assessment, several field test kits are utilized. Colorimetric swab tests provide an instant qualitative or semi-quantitative indication of the presence of Cr(VI) on surfaces. umcindustrialsolutions.comhexchecks.comairmet.com.au These swabs contain a chemical that changes color, typically to pink or purple, upon contact with hexavalent chromium. umcindustrialsolutions.com Portable colorimetric test kits are also available for water analysis, often using the diphenylcarbazide method, where a color comparator wheel or a portable photometer is used to estimate the Cr(VI) concentration. hach.comhannainst.com These methods are valued for their speed and ease of use in initial site investigations.

Laboratory-Based Analytical Methods: For precise and quantitative analysis, environmental samples are typically sent to a laboratory.

UV-Visible Spectrophotometry: The most common method for determining Cr(VI) in aqueous solutions is based on its reaction with 1,5-diphenylcarbazide (B1670730) (DPC) in an acidic solution (pH ≈ 1-2). ub.ac.idsphinxsai.com This reaction forms a distinctive magenta-colored complex that is measured at a maximum absorbance wavelength of approximately 540 nm. ub.ac.idsphinxsai.com The intensity of the color is directly proportional to the Cr(VI) concentration. This method is robust but can be subject to interference from other metals like iron(III). sphinxsai.com

Ion Chromatography (IC): Ion chromatography is a powerful technique for the speciation of chromium because it can separate the anionic Cr(VI) species (e.g., chromate, CrO₄²⁻) from the cationic Cr(III) species and other interfering ions in a sample. chromatographytoday.comenthalpy.combrjac.com.br Following separation on an analytical column, Cr(VI) can be quantified using several detection methods. enthalpy.com Coupling IC with post-column derivatization with DPC and a UV-Vis detector is a common approach that complies with EPA Method 218.7. chromatographytoday.com For even lower detection limits and higher specificity, IC can be coupled with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), which allows for the direct determination of chromium isotopes, providing a highly sensitive tool for speciation analysis in complex matrices. brjac.com.brpsu.edumetrohm.com

Atomic Absorption Spectrometry (AAS): Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is another highly sensitive technique for determining trace levels of chromium. spectroscopyonline.com While AAS itself measures total chromium, it can be used for speciation when combined with pre-concentration and separation steps, such as direct immersion dual-drop microextraction (DIDDME), which selectively extracts Cr(III) and Cr(VI) into different phases before analysis. spectroscopyonline.com

The following table provides a comparison of common methodologies for Cr(VI) assessment.

| Methodology | Principle | Typical Detection Limit | Application | Key Advantages/Disadvantages |

| Field Test Kits | Colorimetric reaction on a swab or in solution. umcindustrialsolutions.comhannainst.com | ~0.1 µg (surface); ~0.2 mg/L (water) hexchecks.comhannainst.com | Rapid on-site screening of surfaces and water. | Adv: Fast, portable, low cost. hexchecks.comDisadv: Often qualitative/semi-quantitative, potential for interferences. |

| UV-Vis Spectrophotometry | Reaction with 1,5-diphenylcarbazide to form a colored complex measured at ~540 nm. ub.ac.idsphinxsai.com | ~2-3 µg/L ub.ac.idnih.gov | Standard quantitative analysis of Cr(VI) in water samples. | Adv: Robust, widely available. sphinxsai.comDisadv: Susceptible to interferences from other metals. sphinxsai.com |

| Ion Chromatography (IC) with UV-Vis | Anion-exchange separation followed by post-column reaction with DPC and UV-Vis detection. chromatographytoday.comthermofisher.com | < 0.02 µg/L chromatographytoday.com | Speciation and quantification of Cr(VI) in drinking water and environmental samples. | Adv: High sensitivity and selectivity, EPA-approved method. chromatographytoday.comenthalpy.comDisadv: More complex instrumentation than direct spectrophotometry. |

| Ion Chromatography with ICP-MS | Anion-exchange separation coupled with mass spectrometry for elemental detection. brjac.com.brmetrohm.com | 0.4 ng/mL (equivalent to 0.08 ng/m³ in air) epa.gov | Ultra-trace speciation analysis of Cr(VI) in various environmental media. | Adv: Extremely sensitive and specific, minimizes interferences. brjac.com.brDisadv: High instrument and operational cost. psu.edu |

| Graphite Furnace AAS (GFAAS) | Atomization of the sample in a graphite tube and measurement of light absorption by chromium atoms. spectroscopyonline.com | ~1.4 ng/L (with preconcentration) spectroscopyonline.com | Trace and ultra-trace analysis of total chromium; speciation with selective extraction. | Adv: Very high sensitivity. Disadv: Measures total Cr unless coupled with a separation technique. psu.edu |

Toxicological Mechanisms and Genotoxicity Research of Chromium Vi Compounds

Cellular and Molecular Mechanisms of Toxicity

The journey of a Cr(VI) compound from outside the cell to a DNA-damaging agent involves a series of complex biochemical transformations. Structurally similar to sulfate (B86663) and phosphate (B84403) anions, Cr(VI) in the form of chromate (B82759) (CrO₄²⁻) readily enters cells through anion transport channels. nih.govnih.govwikipedia.org Once inside the cell, it undergoes a cascade of reduction reactions. nih.govnih.gov

Inside the cell, Cr(VI) is reduced to several lower oxidation states, including pentavalent chromium [Cr(V)], tetravalent chromium [Cr(IV)], and ultimately the more stable trivalent chromium [Cr(III)]. nih.govoup.com This reductive process is considered an activation step, as the intermediate species are highly reactive and capable of inflicting cellular damage. nih.govnih.gov Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in directly demonstrating this intracellular reduction, detecting the formation of paramagnetic chromium species like Cr(V) within cells exposed to chromate. nih.gov The generation of these intermediates is a critical event in the mechanism of Cr(VI)-induced toxicity and carcinogenesis.

The intracellular reduction of Cr(VI) is primarily a non-enzymatic process driven by a variety of endogenous cellular reductants. nih.gov Key players in this process include:

Ascorbic acid (Vitamin C): Ascorbate is a major contributor to the reduction of Cr(VI) in vivo. nih.govnih.gov It facilitates a two-electron reduction, converting Cr(VI) to Cr(IV). nih.gov

Glutathione (GSH): This ubiquitous antioxidant thiol also plays a significant role in reducing Cr(VI). nih.govnih.gov The reaction with GSH is a one-electron reduction that generates Cr(V) intermediates. nih.gov Studies have shown that exposure of red blood cells to chromate leads to a significant depletion of intracellular GSH, highlighting its role in the reduction process. nih.gov

Other reductants: Cysteine, another thiol-containing molecule, as well as NADH and NADPH, also contribute to the intracellular chromium reduction cascade. nih.govnih.gov

The specific reductant involved can influence the nature of the resulting DNA damage. nih.gov

The reduction of Cr(VI) is a double-edged sword. While it is a necessary step for detoxification, the process itself generates highly reactive intermediates, including Cr(V) and Cr(IV), and reactive oxygen species (ROS). nih.govnih.govresearchgate.net These reactive species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. nih.govmdpi.com

Oxidative stress induced by Cr(VI) metabolism can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.govnih.govnih.gov The generation of ROS, such as hydroxyl radicals, particularly in the presence of Cr(IV) and hydrogen peroxide, can lead to oxidative DNA damage, including strand breaks and base modifications. oup.com

| Cellular Reductant | Primary Reduction Product | Key Outcome |

| Ascorbic Acid | Cr(IV) | Two-electron reduction |

| Glutathione (GSH) | Cr(V) | One-electron reduction, generation of ROS |

| Cysteine | Cr(V) | One-electron reduction |

| NADH/NADPH | Cr(V), Cr(IV) | Enzymatic and non-enzymatic reduction |

DNA Damage and Mutagenesis

The ultimate consequence of Cr(VI) exposure and its intracellular reduction is damage to the genetic material, which is considered the primary mechanism of its genotoxicity and carcinogenicity. nih.gov The stable end product of the reduction, Cr(III), along with the reactive intermediates, can interact directly with DNA, leading to a variety of lesions. oup.com

Research has demonstrated that Cr(VI) exposure leads to a spectrum of DNA lesions, including:

DNA Strand Breaks: Both single and double-strand breaks in the DNA backbone are observed following exposure to Cr(VI). nih.govoup.com These breaks can arise from the direct action of reactive intermediates or as a consequence of the cell's attempt to repair other forms of chromium-induced DNA damage. nih.gov

DNA-Protein Crosslinks (DPCs): These are lesions where a protein becomes covalently bound to the DNA, physically obstructing processes like replication and transcription. nih.govoup.com

Base Alterations: Oxidative stress generated during chromium reduction can lead to modifications of DNA bases, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage. oup.com

The accumulation of this damage can overwhelm the cell's DNA repair machinery. nushoeinspectandcorrect.com

The interaction of chromium species with DNA results in the formation of chromium-DNA adducts, which are considered the primary mutagenic and genotoxic lesions. nih.govnih.gov These adducts are primarily formed by Cr(III), the final product of intracellular reduction. nih.govresearchgate.net

Binary Cr(III)-DNA Adducts: In these adducts, the Cr(III) ion is directly bound to the DNA, often at the phosphate backbone. acs.org

Ternary Cr(III)-DNA Adducts: These are more complex lesions where Cr(III) acts as a bridge, crosslinking DNA with other molecules, such as amino acids (e.g., cysteine, histidine) or the reducing agents themselves (e.g., ascorbate, glutathione). nih.gov These ternary adducts are often more mutagenic than the binary adducts. nih.govacs.org

The presence of these bulky adducts can disrupt DNA replication and transcription, leading to mutations. If left unrepaired, this DNA damage can manifest as larger-scale chromosomal aberrations, including deletions, translocations, and aneuploidy (an abnormal number of chromosomes). nih.govnih.gov Studies in chromate workers have shown an increased frequency of such chromosomal aberrations in their lymphocytes. nih.gov

| Type of DNA Damage | Description | Consequence |

| DNA Strand Breaks | Single or double-strand breaks in the DNA backbone. | Can lead to genomic instability if not repaired correctly. |

| DNA-Protein Crosslinks | Covalent binding of proteins to DNA. | Obstructs DNA replication and transcription. |

| Base Alterations | Oxidative modifications to DNA bases. | Can lead to point mutations. |

| Chromium-DNA Adducts | Covalent binding of chromium to DNA. | Blocks DNA replication, highly mutagenic. |

| Chromosomal Aberrations | Large-scale changes in chromosome structure or number. | A hallmark of cancer, can lead to loss of genetic information. |

Genotoxic Effects in Various In Vitro Cellular Models (e.g., Human Lung Cells, Bronchial Epithelial Cells)

Hexavalent chromium [Cr(VI)] compounds are recognized human lung carcinogens, with their genotoxicity being a key factor in their mechanism of action. nih.govnih.gov In vitro studies using various human lung cellular models have demonstrated that Cr(VI) induces a range of genetic damage, including DNA strand breaks, chromosomal aberrations, and micronuclei formation. nih.govulisboa.ptnih.gov

The genotoxicity of Cr(VI) is linked to its intracellular reduction to reactive intermediates, including Cr(V), Cr(IV), and ultimately the more stable Cr(III). oup.comnih.gov These intermediates, along with reactive oxygen species (ROS) generated during the reduction process, can interact with DNA to form DNA adducts, DNA-protein crosslinks, and oxidative DNA damage, such as 8-hydroxy-deoxyguanosine (8-OH-dG). oup.comnih.gov This damage disrupts DNA replication and transcription, leading to mutations and genomic instability. nih.gov

Comparative studies on different Cr(VI) compounds in human bronchial cells have revealed varying degrees of genotoxic potency. A study comparing sodium chromate (a soluble compound) with particulate compounds like zinc chromate, lead chromate, and barium chromate found that while all were genotoxic, zinc chromate was the most clastogenic (capable of inducing chromosomal breaks) when corrected for intracellular chromium concentration. nih.gov Sodium chromate also induced a concentration-dependent increase in chromosomal aberrations. nih.gov The data suggest that while solubility is a factor, the specific cation may also influence the genotoxic potential. nih.gov

Research in human lung epithelial cells (BEAS-2B) and fibroblasts shows that particulate Cr(VI) can induce chromosome instability. epa.gov Chronic exposure to particulate Cr(VI) has been shown to induce a DNA repair-deficient phenotype, which underlies this instability. epa.gov Studies in human lung adenocarcinoma cells (A549) also confirmed the genotoxic potential of Cr(VI), showing an increase in micronuclei frequency after exposure. ulisboa.pt

| Cr(VI) Compound | Cellular Model | Observed Genotoxic Effects | Reference |

|---|---|---|---|

| Sodium chromate | Human bronchial cells | Induces a concentration-dependent increase in chromosomal aberrations. | nih.gov |

| Zinc chromate | Human bronchial cells | Most clastogenic compound when corrected for intracellular chromium concentration. | nih.gov |

| Lead chromate | Human bronchial cells | Induces genotoxicity and neoplastic transformation. | nih.gov |

| Particulate Cr(VI) | Human lung epithelial cells (BEAS-2B) | Induces chromosome instability and a DNA repair deficient phenotype. | epa.gov |

| Cr(VI) (unspecified) | Human lung adenocarcinoma cells (A549) | Increases micronuclei frequency. | ulisboa.pt |

Carcinogenesis and Epigenetic Modifications

Evaluation of Carcinogenic Activity in Diverse In Vitro and In Vivo Models

The carcinogenic activity of Cr(VI) compounds has been extensively evaluated in a variety of in vitro and in vivo models, confirming their status as human carcinogens, particularly for the respiratory tract. nih.govoup.com

In Vitro Models: Studies using human bronchial epithelial cells (BEAS-2B and 16HBE) have shown that chronic low-dose exposure to Cr(VI) can induce malignant cell transformation and the acquisition of cancer stem cell-like properties. mdpi.com Particulate Cr(VI) compounds have been demonstrated to transform human bronchial epithelial cells, leading to a concentration-dependent increase in aneuploidy, a hallmark of many cancers. nih.gov Lead chromate, for instance, has been shown to induce neoplastic transformation in human lung cells. nih.gov These in vitro transformation assays provide crucial evidence for the cell-autonomous carcinogenic potential of Cr(VI).

In Vivo Models: Animal studies have provided significant evidence for Cr(VI) carcinogenicity. Inhalation or implantation of Cr(VI) compounds, including calcium chromate and sodium dichromate, caused lung tumors in rats and mice. nih.gov The carcinogenicity is highly dependent on the route of administration and the compound's solubility. Particulate, less soluble compounds like zinc chromate and lead chromate have been shown to be potent carcinogens in animal models, likely due to their prolonged retention in the lung tissue, allowing for a slow release of carcinogenic ions. nih.govnih.gov In contrast, studies involving the oral administration of Cr(VI) in drinking water have shown carcinogenic effects in the small intestine of mice, suggesting that the gastrointestinal tract can also be a target under specific exposure conditions. nih.govnih.gov However, the carcinogenicity via the oral route is considered less potent than via inhalation, as Cr(VI) is largely reduced to the less toxic Cr(III) in the acidic environment of the stomach. oup.comresearchgate.net

Alterations in Cellular Signaling Pathways and Regulatory Mechanisms Leading to Oncogenesis

Cr(VI)-induced carcinogenesis is a multi-step process involving the dysregulation of numerous cellular signaling pathways and epigenetic mechanisms. nih.gov Upon entering the cell and undergoing reduction, Cr(VI) generates reactive intermediates and oxidative stress, which act as signaling molecules to alter gene expression and promote a cancer-prone cellular environment. nih.govresearchgate.net

Key signaling pathways implicated in Cr(VI) oncogenesis include:

Transcription Factor Activation: Cr(VI) induces the activation of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in inflammation, cell proliferation, and stress response—all of which have important roles in cancer development. nih.gov